5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-nitrophenyl)carbonyl]-1-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-NITROBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-NITROBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common synthetic route includes the condensation of 3,4-dimethoxyphenylacetic acid with 4-nitrobenzoyl chloride in the presence of a base to form an intermediate. This intermediate is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. .
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-NITROBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties such as fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar compounds include other substituted pyrrol-2-ones and nitrobenzoyl derivatives. Compared to these compounds, 5-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-4-(4-NITROBENZOYL)-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:
- 2-(4-Nitrobenzoyl)hydrazinylidene-4-oxobutanoic acids
- 1,2,4-Oxadiazoles These compounds share some structural similarities but differ in their specific functional groups and overall reactivity .
Properties
Molecular Formula |
C25H20N2O7 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H20N2O7/c1-33-19-13-10-16(14-20(19)34-2)22-21(23(28)15-8-11-18(12-9-15)27(31)32)24(29)25(30)26(22)17-6-4-3-5-7-17/h3-14,22,28H,1-2H3/b23-21- |
InChI Key |
WWZRIMOGBSFPBN-LNVKXUELSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=O)C(=O)N2C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2C4=CC=CC=C4)OC |
Origin of Product |
United States |
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